molecular formula C9H9F3S B13282696 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol

1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol

Cat. No.: B13282696
M. Wt: 206.23 g/mol
InChI Key: NTVATXXFGSJRFW-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol is a fluorinated aromatic thiol characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to an ethanethiol backbone. The trifluoromethyl group is a strong electron-withdrawing substituent, influencing reactivity, stability, and applications in pharmaceuticals or materials science .

Properties

Molecular Formula

C9H9F3S

Molecular Weight

206.23 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanethiol

InChI

InChI=1S/C9H9F3S/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3

InChI Key

NTVATXXFGSJRFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethane-1-thiol under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol serves as a building block in organic synthesis. Its versatility in synthetic organic chemistry is highlighted by the reactions it can undergo. In industrial settings, continuous flow reactors can be used to optimize production efficiency, yield, and maintain high purity levels of the final product.

Medicinal Chemistry

Research indicates that 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol exhibits potential biological activity, particularly antimicrobial properties. It has been investigated for its effectiveness against drug-resistant bacterial strains, suggesting its utility in developing new antimicrobial agents. The trifluoromethyl groups enhance lipophilicity, which may facilitate better penetration through biological membranes, impacting its bioavailability and therapeutic efficacy. Studies on the interactions of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol with biological targets have shown that its trifluoromethyl groups enhance lipophilicity, enabling better membrane penetration. The thiol group can form covalent bonds with target proteins, potentially inhibiting their functions and leading to various biological effects. This mechanism underlies its proposed antimicrobial activity and highlights its significance in medicinal chemistry.

Structural Similarity

Several compounds share structural similarities with 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol:

Compound NameSimilarityNotable Features
1,4-Bis(trifluoromethyl)benzene0.81Contains two trifluoromethyl groups; used in thermally activated delayed fluorescence applications.
Trifluoromethyl phenyl sulfone0.87Functions as a nucleophilic trifluoromethylating agent; important in radical chemistry.
2-Trifluoromethylbenzyl mercaptan0.87Contains a thiol group; utilized in various synthetic applications.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Purity Key References
1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol -CF₃ (para) C₉H₉F₃S 206.23 (calculated) N/A Inferred
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol -OCF₃ (para) C₉H₉F₃OS 222.23 95%
1-(4-(tert-Butyl)phenyl)ethane-1-thiol -C(CH₃)₃ (para) C₁₂H₁₈S 194.34 95%
1-(3-Fluoro-4-methylphenyl)ethane-1-thiol -F (meta), -CH₃ (para) C₉H₁₁FS 170.25 ≥95%

Key Observations :

  • Electron Effects : The -CF₃ group in the target compound enhances electron-withdrawing effects compared to the -OCF₃ group (which combines electron-withdrawing and resonance effects) and the electron-donating tert-butyl group .
  • Molecular Weight : The trifluoromethoxy analog has the highest molecular weight (222.23) due to the oxygen atom, while the tert-butyl derivative is lighter (194.34) despite its bulky substituent .
  • Purity : Most commercial analogs are available at ≥95% purity, suggesting rigorous synthesis protocols .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol, with the molecular formula C9H9F3S, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring alongside an ethanethiol functional group. The presence of sulfur in the thiol group allows for unique chemical reactivity, including the formation of covalent bonds with biological targets, which may inhibit their functions. The trifluoromethyl groups enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its bioavailability.

Antimicrobial Activity

Research indicates that 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol exhibits significant antimicrobial properties. It has been evaluated against various drug-resistant bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism underlying its antimicrobial action may involve:

  • Covalent bonding with proteins, disrupting their normal function.
  • Enhanced membrane penetration due to increased lipophilicity from trifluoromethyl groups .

Case Studies

  • In Vitro Studies : In laboratory settings, 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol demonstrated effectiveness against several Gram-positive and Gram-negative bacteria. Its activity was notably observed in strains such as Staphylococcus aureus and Escherichia coli, where it exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .
  • Comparison with Similar Compounds : In comparative studies with structurally similar compounds, 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol showed enhanced antibacterial activity. For instance, compounds like 2-Trifluoromethylbenzyl mercaptan exhibited lower efficacy in similar assays.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol and its derivatives:

CompoundStructureNotable FeaturesBiological Activity
1-[4-(Trifluoromethyl)phenyl]ethane-1-thiolStructureContains trifluoromethyl and thiol groupsHigh antimicrobial activity
2-Trifluoromethylbenzyl mercaptanStructureSimilar thiol functionalityLower antibacterial efficacy

These findings suggest that the unique combination of functional groups in 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol contributes to its superior biological activity compared to its analogs.

The proposed mechanism of action for 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol involves:

  • Inhibition of Enzyme Function : By forming covalent bonds with enzymes or proteins, the compound can effectively inhibit their activity.
  • Disruption of Cellular Processes : Enhanced lipophilicity allows for better cellular uptake, leading to more significant disruption of cellular processes in target organisms .

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